Product packaging for benzhydryl 4-methoxybenzoate(Cat. No.:CAS No. 53914-68-4)

benzhydryl 4-methoxybenzoate

Cat. No.: B5033625
CAS No.: 53914-68-4
M. Wt: 318.4 g/mol
InChI Key: MKWPWOBGILLSDJ-UHFFFAOYSA-N
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Description

Benzhydryl 4-methoxybenzoate is a chemical compound provided for research and experimental purposes. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. In laboratory settings, esters of 4-methoxybenzoic acid are frequently employed as intermediates in multi-step organic synthesis. The 4-methoxybenzyl (PMB) group, in particular, is a well-known and versatile protecting group for carboxylic acids, offering excellent stability under a range of reaction conditions while being removable through several orthogonal methods . The benzhydryl moiety, characterized by a carbon atom linked to two phenyl rings, is a common structural feature in molecules with various material and pharmaceutical properties. Researchers are exploring this compound and related analogs for potential applications, including as precursors in the development of carbonic anhydrase inhibitors or as intermediates in the synthesis of complex chemical architectures where protected carboxyl groups are required . The mechanism of action for this compound is highly dependent on its specific research context, often serving as a building block or a masked functional group that is revealed in a later synthetic step. Researchers are advised to consult the scientific literature for detailed protocols on the introduction and cleavage of related protecting groups in complex molecular systems.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H18O3 B5033625 benzhydryl 4-methoxybenzoate CAS No. 53914-68-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzhydryl 4-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O3/c1-23-19-14-12-18(13-15-19)21(22)24-20(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-15,20H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKWPWOBGILLSDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OC(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20296206
Record name diphenylmethyl 4-methoxybenzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53914-68-4
Record name NSC108288
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108288
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name diphenylmethyl 4-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20296206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for Benzhydryl 4 Methoxybenzoate

Direct Esterification Approaches for Benzhydryl 4-Methoxybenzoate (B1229959)

Direct esterification represents the most fundamental approach to synthesizing benzhydryl 4-methoxybenzoate. This method involves the reaction of benzhydrol with 4-methoxybenzoic acid, typically in the presence of an acid catalyst and a suitable solvent.

One common procedure involves refluxing a mixture of 4-methoxybenzoic acid and benzhydrol with sulfuric acid in ethylene (B1197577) chloride. oup.com The reaction mixture is subsequently neutralized to facilitate the isolation of the ester. Another approach utilizes titanium tetrachloride (TiCl4) to mediate the esterification between phenylacetic acid and diphenylmethanol (B121723), yielding benzhydryl phenylacetate (B1230308) in good yields. mdpi.com This suggests that a similar TiCl4-mediated pathway could be effective for the synthesis of this compound.

The direct condensation of carboxylic acids with alcohols can also be catalyzed by environmentally benign and recoverable catalysts like iron(III) acetylacetonate (B107027). researchgate.net This method has been successfully applied to the esterification of various primary and secondary alcohols, indicating its potential applicability for the synthesis of this compound. researchgate.net

Advanced Synthetic Routes to this compound and Related Esters

Beyond direct esterification, several advanced synthetic methodologies offer improved yields, milder reaction conditions, and greater functional group tolerance for the preparation of this compound and its analogs.

Catalytic Systems in Esterification of Benzhydrol and 4-Methoxybenzoic Acid

Various catalytic systems have been developed to enhance the efficiency of esterification. Iron(III) acetylacetonate serves as an effective catalyst for the direct condensation of carboxylic acids and alcohols, including sterically demanding ones. researchgate.net The reaction typically proceeds in refluxing xylene without the need for a dehydrating agent. researchgate.net

Ruthenium complexes have also been explored as catalysts. For instance, the coupling reaction of benzoic acid and 4-ethynylanisole (B14333) is catalyzed by a ruthenium complex, yielding a gem-enol ester product. nih.gov While not a direct synthesis of this compound, this demonstrates the potential of ruthenium catalysis in related ester formations.

Oxidative Esterification Techniques for Benzhydryl Esters

Oxidative esterification provides an alternative route to benzhydryl esters, starting from diphenylmethane (B89790). A metal-free method utilizing 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) as an oxidant has been developed for the esterification of benzylic C-H bonds. mdpi.comnih.gov In this process, diphenylmethane reacts with a carboxylic acid, such as 4-methoxybenzoic acid, in a solvent like 1,2-dichloroethane (B1671644) (DCE) at elevated temperatures. mdpi.comnih.gov This method demonstrates good functional group tolerance, with various substituted benzoic acids affording the corresponding benzhydryl esters in high yields. nih.gov

A photocatalytic approach has also been described, where diphenylmethane and a carboxylic acid react in the presence of DDQ, tert-butyl nitrite (B80452) (TBN), and a molecular sieve under blue light irradiation. patsnap.com This method allows the reaction to proceed at room temperature. patsnap.com

Table 1: Oxidative Esterification of Diphenylmethane with Various Carboxylic Acids nih.gov

Carboxylic AcidProductYield (%)
4-Methylbenzoic acidBenzhydryl 4-methylbenzoate80
4-Fluorobenzoic acidBenzhydryl 4-fluorobenzoate (B1226621)70
2-Bromobenzoic acidBenzhydryl 2-bromobenzoate83
2,4,6-Trimethylbenzoic acidBenzhydryl 2,4,6-trimethylbenzoate85

Mitsunobu and Related Coupling Reactions for Benzhydryl Esters

The Mitsunobu reaction is a powerful tool for forming esters from alcohols and carboxylic acids under mild, non-acidic conditions. organic-chemistry.orgmdpi.com This reaction typically employs a phosphine, such as triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). mdpi.com The reaction proceeds with a clean inversion of stereochemistry at the alcohol's chiral center, a significant feature for synthesizing optically active esters. organic-chemistry.org

The general mechanism involves the activation of the alcohol by the phosphine-azodicarboxylate adduct, followed by nucleophilic attack by the carboxylate. organic-chemistry.org This method has been widely used in the synthesis of natural products and other complex molecules. mdpi.com While direct examples for this compound are not prevalent in the provided context, the broad applicability of the Mitsunobu reaction suggests its feasibility for this transformation. mdpi.com

Atom-Economic Synthetic Protocols for this compound

Atom economy is a key principle in green chemistry, aiming to maximize the incorporation of all materials used in the process into the final product. jocpr.comwordpress.com Synthetic methods with high atom economy minimize waste generation. primescholars.com

Rearrangement reactions, such as the benzilic acid rearrangement, exhibit high atom economy as no atoms are lost during the transformation. jocpr.com While not directly applicable to the synthesis of this compound, this principle guides the development of more sustainable synthetic routes. Catalytic reactions, such as catalytic hydrogenation and cycloadditions, are also highly atom-economical. jocpr.comnwnu.edu.cn The development of catalytic methods that directly combine benzhydrol and 4-methoxybenzoic acid or their precursors with 100% conversion would represent an ideal atom-economic synthesis.

Derivatization Strategies and Analogous Benzhydryl Ester Synthesis

The synthesis of derivatives and analogs of this compound often employs similar esterification strategies. For instance, various benzhydryl esters have been synthesized by reacting benzhydrol with different carboxylic acids under standard esterification conditions. oup.com

Furthermore, the derivatization of related structures, such as modafinil, involves the condensation of an acid with an alcohol, followed by further chemical transformations. mdpi.comresearchgate.net These examples highlight the versatility of esterification reactions in creating a library of analogous compounds for various applications. escholarship.org

Synthesis of Substituted this compound Derivatives

The synthesis of benzhydryl esters, including substituted variants of this compound, is often achieved through the oxidative esterification of a diarylmethane with a corresponding carboxylic acid. A metal-free approach utilizing 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) as an oxidant provides an effective method for this transformation. The general procedure involves reacting a diphenylmethane derivative with a benzoic acid derivative in a solvent such as 1,2-dichloroethane (DCE) at an elevated temperature. nih.gov

This method demonstrates broad applicability for a range of substituted benzhydryl benzoates. For instance, the reaction of diphenylmethane with various substituted benzoic acids yields the corresponding benzhydryl esters in good to excellent yields. nih.gov While direct synthesis of this compound is not explicitly detailed, the synthesis of analogous compounds such as benzhydryl 4-methylbenzoate and benzhydryl 4-fluorobenzoate illustrates the viability of this method for creating substituted derivatives. nih.gov

Table 1: Synthesis of Substituted Benzhydryl Benzoate (B1203000) Derivatives via Oxidative Esterification nih.gov Reaction Conditions: Diphenylmethane (0.2 mmol), Benzoic Acid Derivative (0.3 mmol), DDQ (0.24 mmol) in DCE (0.6 mL) at 100 °C for 8 hours.

ProductBenzoic Acid DerivativeYield
Benzhydryl benzoateBenzoic acid80%
Benzhydryl 4-methylbenzoate4-Methylbenzoic acid80%
Benzhydryl 4-fluorobenzoate4-Fluorobenzoic acid70%
Benzhydryl 2,4,6-trimethylbenzoate2,4,6-Trimethylbenzoic acid85%

Another relevant synthetic route is the esterification of carboxylic acids with alcohols. A titanium superoxide-catalyzed reaction between benzaldehydes and alcohols or alkylbenzenes in the presence of tert-butyl hydroperoxide (TBHP) can produce various esters. googleapis.com Furthermore, the reaction of 4-methoxybenzoylhydrazide, derived from methyl 4-methoxybenzoate, with various aldehydes leads to the formation of 4-methoxybenzoylhydrazones, a related class of compounds. researchgate.net

Incorporating Benzhydryl Esters into Complex Molecular Architectures

The benzhydryl moiety is a valuable building block in the construction of complex molecules, particularly in medicinal chemistry and materials science. Its steric bulk and specific electronic properties are leveraged to create sophisticated three-dimensional structures.

One notable application is in the development of ligands for asymmetric catalysis. For example, a ligand incorporating an N-methyl-N-benzhydryl moiety was used in a palladium-catalyzed asymmetric [4+3] cycloaddition reaction. acs.orgacs.org This reaction successfully constructed bicyclo[4.1.1]octane scaffolds with two all-carbon quaternary stereocenters, demonstrating high enantioselectivity (up to 96% ee). acs.org The bulkiness of the benzhydryl group was found to be crucial for improving the stereocontrol of the reaction. acs.orgacs.org

The benzhydryl group is also a key component in the synthesis of biologically active compounds. Researchers have designed and synthesized novel histone deacetylase (HDAC) inhibitors by incorporating a 1-benzhydryl piperazine (B1678402) group as a surface recognition element, connected to a zinc-binding group via a hydrocarbon linker. mdpi.com Similarly, benzhydrylpiperazine has been used as a core structure in the development of dual cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) inhibitors. nih.gov In these examples, the benzhydrylpiperazine unit is synthesized and subsequently linked to other pharmacophoric fragments to build the final complex molecule. mdpi.comnih.gov Further illustrating this trend, complex chromone (B188151) derivatives featuring two 1-benzhydryl-1H-1,2,3-triazole units have been synthesized using click chemistry, highlighting the modularity of incorporating the benzhydryl group. nih.gov

Protecting Group Chemistry Employing Benzhydryl Esters in Organic Synthesis

In multi-step organic synthesis, the temporary protection of reactive functional groups is a critical strategy. wikipedia.org The benzhydryl ester serves as an effective protecting group for carboxylic acids. wikipedia.org Its properties are often compared to the more common benzyl (B1604629) (Bn) ester protecting group. wikipedia.org

The introduction of a benzhydryl protecting group can be accomplished under various conditions, often mirroring those used for benzyl esters. wikipedia.orgnih.gov A key advantage of the benzhydryl ester is its relative ease of cleavage compared to the benzyl ester. wikipedia.org This allows for selective deprotection under milder conditions, which is crucial when working with sensitive molecular architectures. nih.gov

Deprotection of benzhydryl esters can be achieved under several orthogonal conditions. While benzyl esters are typically removed by hydrogenolysis, benzhydryl esters can also be cleaved using this method. wikipedia.org Additionally, acidic conditions can be employed for their removal. wikipedia.orglibretexts.org For instance, trifluoroacetic acid (TFA) in dichloromethane (B109758) is an effective reagent for cleaving such ester groups. nih.gov Oxidative methods have also been developed; treatment with stable triarylamine radical cations can rapidly cleave benzyl, 4-methoxybenzyl (PMB), and benzhydryl esters. nih.gov This oxidative cleavage can even be selective, allowing for the removal of a PMB or benzhydryl ester in the presence of a benzyl ester. nih.gov The general stability of benzhydryl esters under many reaction conditions, combined with the multiple options for their removal, makes them a versatile tool in the synthesis of complex molecules. nih.govutsouthwestern.edu

Spectroscopic and Advanced Analytical Characterization of Benzhydryl 4 Methoxybenzoate

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, which includes Fourier Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These vibrations are specific to the types of chemical bonds and their environment, making them powerful tools for identifying functional groups.

While a complete experimental spectrum for benzhydryl 4-methoxybenzoate (B1229959) is not widely published, a detailed analysis can be constructed based on the characteristic absorption frequencies of its constituent functional groups. The molecule contains an aromatic ester, an ether (methoxy group), and multiple aromatic rings, each with distinct vibrational signatures.

The most prominent feature in the FT-IR spectrum is the ester carbonyl (C=O) stretching vibration. For aromatic esters, this band is typically observed between 1730 and 1715 cm⁻¹. spectroscopyonline.com The conjugation of the carbonyl group with the 4-methoxyphenyl (B3050149) ring is expected to shift this absorption to the lower end of the range, likely around 1715 cm⁻¹. libretexts.org

Another key feature of esters is a set of two strong C-O stretching bands. spectroscopyonline.com For an aromatic ester like benzhydryl 4-methoxybenzoate, an asymmetric C-C-O stretch is expected between 1310 and 1250 cm⁻¹, while a symmetric O-C-C stretch, involving the benzhydryl portion, would appear between 1130 and 1100 cm⁻¹. spectroscopyonline.com The spectrum would also feature bands from the aryl ether linkage of the methoxy (B1213986) group, with a characteristic asymmetric C-O-C stretch near 1250 cm⁻¹, which may overlap with the ester C-C-O band.

The aromatic C-H stretching vibrations of the three phenyl rings are expected to appear in the region of 3100-3000 cm⁻¹. In contrast, the aliphatic C-H stretching from the single methine proton of the benzhydryl group would absorb just below 3000 cm⁻¹. Complex C=C stretching vibrations within the aromatic rings typically produce a series of medium to weak bands in the 1600–1450 cm⁻¹ region.

A summary of the expected characteristic FT-IR absorption bands for this compound is provided below.

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
~3100-3000C-H StretchAromatic (Ar-H)
<3000C-H StretchAliphatic (CH)
~1715C=O Stretch (conjugated)Aromatic Ester
~1600, ~1580, ~1500C=C Ring StretchAromatic Ring
~1280-1250Asymmetric C-C-O StretchAromatic Ester
~1250Asymmetric Ar-O-C StretchAryl Ether
~1110Symmetric O-C-C StretchEster

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for the structural elucidation of organic compounds, providing precise information about the chemical environment of individual hydrogen (¹H) and carbon (¹³C) atoms.

Detailed experimental ¹H NMR spectral data for this compound, including chemical shifts and coupling constants, are not available in the reviewed scientific literature.

A hypothetical ¹H NMR spectrum would show several distinct signals. The methoxy group (-OCH₃) would appear as a sharp singlet, typically downfield due to the deshielding effect of the oxygen atom. The single benzhydryl proton (-CH) would appear as a singlet further downfield, influenced by the two adjacent phenyl rings and the ester oxygen. The aromatic protons would produce complex multiplets in the aromatic region of the spectrum. The two protons on the 4-methoxybenzoate ring adjacent to the carbonyl group would be the most downfield of the aromatic signals, while the two protons adjacent to the methoxy group would be further upfield. The ten protons of the two phenyl rings on the benzhydryl group would likely overlap, creating a large multiplet.

As with the proton NMR data, a complete and assigned experimental ¹³C NMR spectrum for this compound is not available in the surveyed literature.

A theoretical analysis suggests the ¹³C NMR spectrum would show distinct signals for each unique carbon atom. The carbonyl carbon (C=O) of the ester would be the most downfield signal, typically appearing around 165 ppm. The carbon of the benzhydryl methine group (-CH) would appear in the aliphatic region but shifted downfield by the attached oxygen and phenyl groups. The methoxy carbon (-OCH₃) would be found further upfield. The various aromatic carbons would appear in the 120-160 ppm range, with their exact shifts determined by their substituents and position on the rings. Quaternary carbons (those without attached protons) would typically have smaller signal intensities.

For a molecule with multiple overlapping aromatic signals like this compound, one-dimensional NMR spectra can be difficult to interpret fully. Advanced multidimensional NMR techniques are employed to resolve these ambiguities and definitively confirm the molecular structure.

Correlation Spectroscopy (COSY): This 2D technique identifies protons that are spin-coupled to each other, typically on adjacent carbons. While it would not be very informative for the isolated methoxy and benzhydryl singlets, it would help delineate the coupling networks within the aromatic rings.

Heteronuclear Single Quantum Coherence (HSQC): An HSQC experiment correlates proton signals with the carbon signals of the atoms to which they are directly bonded. This would unambiguously link each aromatic proton signal to its corresponding carbon signal and do the same for the benzhydryl and methoxy groups, greatly aiding in the assignment of the ¹³C spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC technique is crucial for piecing together molecular fragments, as it shows correlations between protons and carbons that are separated by two or three bonds. For this compound, key HMBC correlations would include:

A correlation between the benzhydryl proton and the ester carbonyl carbon, confirming the ester linkage.

Correlations from the methoxy protons to the methoxy carbon and the C4 carbon of the benzoate (B1203000) ring.

Together, these advanced techniques would provide a complete and unambiguous assignment of all proton and carbon signals, offering conclusive proof of the compound's structure.

Mass Spectrometry (MS) Fragmentation Pathway Elucidation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound (Molecular Formula: C₂₁H₁₈O₃, Molecular Weight: 318.37 g/mol ), electron impact (EI) ionization typically leads to the formation of a molecular ion (M⁺•) which then undergoes fragmentation. lookchem.com

The fragmentation pathway is dictated by the stability of the resulting fragments. The most probable cleavage occurs at the ester's C-O bond, as this leads to the formation of highly stable carbocations. Two primary fragmentation routes are proposed:

Formation of the benzhydryl cation.

Formation of the 4-methoxybenzoyl cation.

The benzhydryl cation (C₁₃H₁₁⁺) at m/z 167 is particularly stable due to the resonance delocalization of the positive charge across two phenyl rings. This fragment is often observed as a prominent, if not the base, peak in the mass spectra of benzhydryl derivatives. nih.govlibretexts.org The benzhydryl cation can undergo further fragmentation, such as the loss of a phenyl group, to yield the phenyl cation (C₆H₅⁺) at m/z 77.

The alternate fragmentation yields the 4-methoxybenzoyl cation (C₈H₇O₂⁺) at m/z 135. This acylium ion is also resonance-stabilized. A subsequent characteristic fragmentation for this ion is the loss of a neutral carbon monoxide (CO) molecule, resulting in the formation of a 4-methoxyphenyl cation (C₇H₇O⁺) at m/z 107. nih.gov

The proposed fragmentation patterns are summarized in the table below.

Table 1: Proposed Mass Spectrometry Fragmentation of this compound

m/z Ratio Proposed Fragment Ion Chemical Formula
318 Molecular Ion [M]⁺ [C₂₁H₁₈O₃]⁺
167 Benzhydryl cation [C₁₃H₁₁]⁺
135 4-Methoxybenzoyl cation [C₈H₇O₂]⁺
107 4-Methoxyphenyl cation [C₇H₇O]⁺

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic structure. The absorption of photons promotes electrons from a lower energy ground state to a higher energy excited state. up.ac.za The UV-Vis spectrum of this compound is dominated by the electronic transitions within its aromatic chromophores: the two phenyl rings of the benzhydryl group and the 4-methoxybenzoyl group.

The primary electronic transitions in these systems are π → π* transitions, which are typically high in intensity. msu.edu Benzene (B151609) itself exhibits two primary absorption bands associated with its π-system around 200 nm and a weaker, forbidden band around 254-260 nm. up.ac.za

In this compound, the presence of the methoxy (-OCH₃) group, an electron-donating auxochrome, on the benzoate ring causes a bathochromic (red) shift to longer wavelengths and increases the absorption intensity. The parent compound for this chromophore, 4-methoxybenzoic acid, shows a maximum absorption (λmax) at approximately 253 nm. nist.gov The extended conjugation involving the benzhydryl system further influences the absorption bands.

Therefore, it is expected that this compound will exhibit strong UV absorption with distinct bands characteristic of its substituted aromatic rings.

Table 2: Expected Electronic Transitions for this compound

Transition Type Chromophore Expected Wavelength Region
π → π* Benzoyl System > 250 nm

Chromatographic Separation and Purity Assessment Methodologies

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of compounds. For a molecule like this compound, a reversed-phase HPLC (RP-HPLC) method is highly suitable.

Method development would typically involve a C18 stationary phase, which is effective for separating moderately polar organic molecules. longdom.org A gradient elution using a mobile phase consisting of an organic solvent, such as acetonitrile, and an aqueous buffer is common. The addition of an acid like phosphoric or formic acid to the mobile phase is often necessary to ensure sharp, symmetrical peaks by suppressing the ionization of any acidic impurities. longdom.orgsielc.com Detection can be effectively carried out using a UV detector set at a wavelength where the compound exhibits strong absorbance, such as near its λmax of ~254 nm. orientjchem.org

Validation of the developed method according to ICH guidelines would ensure its linearity, precision, accuracy, and robustness for routine analysis and purity assessment. longdom.orgorientjchem.org

Table 3: Proposed RP-HPLC Method Parameters for this compound Analysis

Parameter Proposed Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A Water with 0.1% Phosphoric Acid
Mobile Phase B Acetonitrile
Elution Mode Gradient
Flow Rate 1.0 mL/min
Column Temperature 25-30 °C
Detection Wavelength ~254 nm

| Injection Volume | 10-20 µL |

Gas Chromatography (GC) is a powerful tool for assessing the purity of volatile and thermally stable compounds. avantorsciences.com this compound has a high predicted boiling point, which may present a challenge for direct GC analysis. lookchem.com Direct injection into a hot GC inlet could potentially lead to thermal degradation or incomplete volatilization, resulting in poor peak shape and inaccurate quantification. research-solution.com

Despite these challenges, GC with a flame ionization detector (FID) can be applied for purity analysis, especially for detecting more volatile impurities. uni-muenchen.de For the analysis of the main compound, using a high-temperature stable capillary column (e.g., a polysiloxane-based column like Rtx-5) and optimizing injector temperature are crucial steps. nih.gov

However, to improve volatility and thermal stability, chemical derivatization of the compound or its potential degradation products (like the parent acid or alcohol) prior to GC analysis is often a preferred strategy. research-solution.comlibretexts.org

Table 4: Suggested GC Method Parameters for Purity Assessment

Parameter Suggested Condition
Column High-temperature capillary column (e.g., Rtx-5, DB-5)
Carrier Gas Helium or Hydrogen
Inlet Temperature 280-300 °C (optimized to prevent degradation)
Oven Program Temperature gradient up to 320 °C

| Detector | Flame Ionization Detector (FID) |

Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for analysis. libretexts.org This strategy is employed to increase volatility for GC, enhance detector response, or improve separation in chromatography. jfda-online.comresearchgate.net

While this compound is itself an ester, derivatization is highly relevant when analyzing for potential precursors or hydrolysis products, such as 4-methoxybenzoic acid and benzhydrol, which may be present as impurities.

For GC Analysis: The carboxylic acid group of 4-methoxybenzoic acid has low volatility and can exhibit peak tailing. It can be converted into a more volatile methyl or silyl (B83357) ester through alkylation or silylation, respectively, leading to better chromatographic performance. libretexts.orggcms.cz Similarly, the hydroxyl group of benzhydrol can be derivatized via silylation or acylation to increase its volatility. gcms.cz

For HPLC Analysis: Derivatization can be used to attach a tag that enhances detection. For instance, if analyzing for trace amounts of precursors that lack a strong chromophore, they could be reacted with a derivatizing agent like p-nitrobenzoyl chloride to introduce a group that absorbs strongly in the UV-Vis region. greyhoundchrom.com

For LC-MS and GC-MS Analysis: Derivatization with reagents like benzoyl chloride can improve retention on reversed-phase columns and enhance ionization efficiency in mass spectrometry. nih.govnih.gov

Table 5: Derivatization Strategies for Analytes Related to this compound

Analyte Functional Group Derivatization Reaction Purpose
4-Methoxybenzoic Acid Carboxylic Acid Esterification (e.g., with Methanol/H⁺) Increase volatility for GC
Benzhydrol Alcohol (Hydroxyl) Silylation (e.g., with BSTFA) Increase volatility for GC
Benzhydrol Alcohol (Hydroxyl) Acylation (e.g., with Acetic Anhydride) Increase volatility for GC

Computational and Theoretical Chemistry Investigations of Benzhydryl 4 Methoxybenzoate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and properties of a molecule from first principles. For a molecule like benzhydryl 4-methoxybenzoate (B1229959), these calculations can predict its geometry, stability, and reactivity.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is particularly well-suited for determining the ground state properties of medium-sized organic molecules like benzhydryl 4-methoxybenzoate.

A typical DFT study would involve optimizing the molecular geometry to find the lowest energy arrangement of atoms. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is commonly used for such calculations on organic molecules. Quantum chemical calculations on similar structures, such as benzhydryl cations, have successfully employed the B3LYP method to determine their structures and stabilities. acs.org

From a DFT calculation, various ground state properties can be determined:

Total Energy: The total electronic energy of the molecule, which can be used to compare the stability of different conformations.

Electron Density: Provides insight into the distribution of electrons within the molecule, highlighting regions that are electron-rich or electron-poor.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's chemical stability.

The Hartree-Fock (HF) method is another fundamental ab initio approach for approximating the wavefunction and energy of a quantum many-body system. derpharmachemica.com It provides a foundational understanding of the electronic structure by considering each electron in the mean field of all other electrons.

While HF is generally less accurate than DFT for many properties because it does not account for electron correlation to the same extent, it serves as an essential starting point for more advanced methods. A comparative analysis between HF and DFT results is often performed. Typically, HF calculations might overestimate bond lengths and vibrational frequencies compared to experimental values, whereas DFT methods often provide results in better agreement with experiment. Comparing the outcomes of both methods for this compound would help in assessing the importance of electron correlation for describing its chemical properties accurately.

The choice of a basis set is a critical aspect of any quantum chemical calculation. A basis set is a set of mathematical functions used to build the molecular orbitals. The quality of the results is directly dependent on the size and type of the basis set used.

For a molecule like this compound, which contains carbon, hydrogen, and oxygen atoms, Pople-style basis sets are a common choice. A typical starting point would be the 6-31G(d) basis set. This is a split-valence basis set that includes polarization functions (d-functions) on heavy atoms, which are necessary to describe the bonding environment accurately.

For higher accuracy, especially for calculating properties like dipole moments or intermolecular interactions, a more extensive basis set such as 6-311+G(d,p) would be employed. This set includes:

Triple-split valence: More functions to describe the valence electrons.

Diffuse functions (+): Important for describing the diffuse nature of electron density in anions or systems with lone pairs, like the oxygen atoms in the ester and methoxy (B1213986) groups.

Polarization functions on hydrogen (p): To allow for more flexibility in describing the electron distribution around hydrogen atoms.

Computational studies on the benzhydryl cation have utilized basis sets as large as 6-311++G(3df,2pd) for high-accuracy calculations. acs.org The selection of the basis set represents a trade-off between desired accuracy and computational expense.

Molecular Geometry and Conformation Analysis

The three-dimensional structure of this compound dictates many of its physical and chemical properties. Computational methods are invaluable for exploring its conformational landscape and identifying the most stable structures.

The optimized geometry corresponds to the minimum energy structure on the potential energy surface. For a flexible molecule like this compound, there are multiple local minima, each corresponding to a different stable conformation (conformer). These arise from rotation around single bonds, primarily:

The C-O bond of the ester group.

The C-C bonds connecting the phenyl rings to the central carbon of the benzhydryl group.

A conformational search would be performed using methods like molecular mechanics or semi-empirical methods to broadly explore the potential energy surface. The low-energy conformers found would then be re-optimized at a higher level of theory (e.g., DFT) to accurately determine their geometries and relative energies. The results would reveal the most likely shapes the molecule adopts at room temperature. For instance, studies on other benzhydryl esters have highlighted the importance of the orientation of the benzhydryl group for their biological activity. mdpi.com

A detailed analysis of the optimized geometries provides crucial data on bond lengths, bond angles, and torsion (dihedral) angles. These parameters define the molecule's structure.

Torsion Angles: These are particularly important for defining the conformation. Key torsion angles in this compound would include:

The angle defining the rotation around the ester bond (C-O-C=O).

The angles defining the orientation of the two phenyl rings in the benzhydryl group.

The angle describing the orientation of the methoxy group relative to the benzoate (B1203000) ring.

Bond Lengths and Angles: These parameters provide insight into the bonding within the molecule. For example, the C=O bond length of the ester is expected to be shorter than the C-O single bonds. The bond angles around the sp2 hybridized carbons of the phenyl rings would be approximately 120°, while the angles around the sp3 hybridized central carbon of the benzhydryl group would be closer to the tetrahedral angle of 109.5°.

Below are representative tables of calculated geometric parameters that a DFT study (e.g., at the B3LYP/6-31G(d) level) would produce for the lowest energy conformer of this compound.

Interactive Table: Selected Bond Lengths (Å) Note: These are typical, expected values for similar chemical structures. Actual calculated values would vary based on the specific conformer and level of theory.

Atom 1 Atom 2 Bond Type Expected Length (Å)
C(carbonyl) O(ester) C=O 1.21
C(carbonyl) C(benzoate ring) C-C 1.49
C(carbonyl) O(ether) C-O 1.35
O(ether) C(benzhydryl) O-C 1.45
C(benzhydryl) C(phenyl) C-C 1.53
C(benzoate ring) O(methoxy) C-O 1.36

Interactive Table: Selected Bond Angles (°) Note: These are typical, expected values. Actual calculated values would depend on the specific conformer and level of theory.

Atom 1 Atom 2 (Vertex) Atom 3 Expected Angle (°)
O(ester) C(carbonyl) O(ether) 123
O(ester) C(carbonyl) C(benzoate ring) 126
C(carbonyl) O(ether) C(benzhydryl) 117
O(ether) C(benzhydryl) C(phenyl 1) 108
C(phenyl 1) C(benzhydryl) C(phenyl 2) 112

Interactive Table: Selected Torsion Angles (°) Note: These angles define the 3D conformation and are highly dependent on the specific low-energy structure found.

Atom 1 Atom 2 Atom 3 Atom 4 Expected Torsion Angle (°)
C(benzoate ring) C(carbonyl) O(ether) C(benzhydryl) ~180 (for planar ester)
C(carbonyl) O(ether) C(benzhydryl) H ~60 or ~180
O(ether) C(benzhydryl) C(phenyl 1) C(phenyl 1) Variable (defines phenyl twist)

By correlating these geometric parameters across different low-energy conformers, researchers can build a comprehensive model of the molecule's structural dynamics.

Electronic Structure and Reactivity Descriptors

The electronic properties and reactivity of this compound have been elucidated using a variety of computational descriptors. These analyses are fundamental to understanding the molecule's behavior at a quantum-mechanical level.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to predicting a molecule's chemical reactivity and kinetic stability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.

For molecules with donor-acceptor characteristics, the HOMO is typically localized on the electron-donating portion, while the LUMO is situated on the electron-accepting part. In this compound, the 4-methoxybenzoate group acts as an electron-rich moiety, while the benzhydryl group can be considered the acceptor. Theoretical studies on similar aromatic esters show that the HOMO is often distributed over the electron-rich phenyl ring and the ester group, while the LUMO is located on the aromatic systems. The specific energies of these orbitals determine the molecule's electronic transitions and its ability to participate in chemical reactions.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map uses a color spectrum to represent different potential values on the electron density surface. Red indicates regions of high electron density, which are susceptible to electrophilic attack, while blue signifies areas of low electron density or positive potential, prone to nucleophilic attack. Green and yellow represent regions with intermediate potential.

In a typical MEP map of a benzoate ester, the most negative potential (red) is concentrated around the carbonyl oxygen atom of the ester group, highlighting it as the primary site for electrophilic interactions. The aromatic rings generally exhibit regions of negative potential (pi-electron clouds) and are also potential sites for electrophilic attack. Conversely, the hydrogen atoms of the aromatic rings show a positive potential (blue or green), indicating their susceptibility to nucleophilic interactions. For this compound, the oxygen atoms of the methoxy and carbonyl groups would be the most electron-rich sites.

Chemical Reactivity Indices and Stability Prediction

Global reactivity descriptors, derived from Density Functional Theory (DFT) calculations, provide quantitative measures of a molecule's stability and reactivity. These indices include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω).

Electronegativity (χ) measures the power of an atom or group of atoms to attract electrons.

Chemical Hardness (η) is defined as the resistance to charge transfer. It is calculated from the energies of the HOMO and LUMO. A larger HOMO-LUMO gap corresponds to a harder, less reactive molecule.

Electrophilicity Index (ω) quantifies the ability of a species to accept electrons.

These parameters are instrumental in predicting the outcomes of chemical reactions. For instance, studies on the solvolysis of benzhydryl benzoates have employed these principles to understand how different substituents on the phenyl ring affect reaction rates through inductive and field effects. ugr.es The nucleofugality, or the ability of a leaving group to depart, of benzoates has been extensively studied and can be correlated with these computational descriptors. ugr.es

Intermolecular Interaction Studies

The solid-state architecture and macroscopic properties of this compound are governed by the nature and strength of its intermolecular interactions. Hirshfeld surface analysis is a powerful computational method used to visualize and quantify these interactions within a crystal lattice.

Hydrogen Bonding Networks

Although this compound does not possess strong hydrogen bond donors like -OH or -NH groups, it can participate in weak C-H···O hydrogen bonds. In the crystal structure of the related diphenylmethyl benzoate, weak C-H···O interactions are observed to link the molecules. nih.gov For this compound, the hydrogen atoms on the phenyl rings can act as weak donors, interacting with the electron-rich oxygen atoms of the carbonyl and methoxy groups of neighboring molecules. Hirshfeld surface analysis of similar compounds often reveals these interactions as distinct red spots on the d_norm map, indicating close contacts.

Hirshfeld Surface Analysis and Quantitative Contribution to Interactions

Computational chemistry provides a powerful lens for understanding the intricate network of intermolecular interactions that govern the crystal packing of this compound. A particularly insightful method in this regard is Hirshfeld surface analysis, which enables the visualization and quantification of these non-covalent interactions within the crystalline environment. This analysis partitions the crystal space into regions where the electron distribution of a pro-molecule (the molecule of interest) dominates the electron density of the entire crystal.

The Hirshfeld surface itself is generated by mapping the normalized contact distance (d_norm). This property is color-coded onto the surface, revealing key details about intermolecular contacts. Red regions on the d_norm map indicate contacts that are shorter than the van der Waals radii of the interacting atoms, often highlighting the presence of hydrogen bonds. White areas represent contacts that are approximately equal to the van der Waals separations, while blue regions signify longer contacts.

In a hypothetical Hirshfeld surface analysis of this compound, one would anticipate significant intermolecular interactions involving the ester group and the aromatic rings. For instance, C-H···O interactions, where a hydrogen atom from a phenyl or benzhydryl group interacts with the oxygen atoms of the methoxy or carbonyl group of a neighboring molecule, would be expected to appear as distinct red spots on the d_norm surface.

Further quantification of these interactions is achieved through the generation of two-dimensional fingerprint plots. These plots summarize the distribution of intermolecular contacts over the entire Hirshfeld surface, providing a percentage contribution for each type of interaction. For organic molecules, it is common for hydrogen-hydrogen (H···H) contacts to constitute a large portion of the total surface area. These are typically represented by a large, diffuse region in the fingerprint plot.

Other significant interactions that would be quantified for this compound include carbon-hydrogen (C···H/H···C) and oxygen-hydrogen (O···H/H···O) contacts. The C···H interactions often signify the presence of C-H···π stacking, where a C-H bond points towards the electron-rich π-system of an aromatic ring. The O···H contacts would provide quantitative data on the prevalence of the aforementioned C-H···O hydrogen bonds. While no specific experimental data for this compound is publicly available, analysis of a related compound, 2-oxo-2H-chromen-6-yl 4-methoxybenzoate, revealed that O···H/H···O and H···H contacts were the most significant, contributing 34.9% and 33.3% to the Hirshfeld surface, respectively. sapub.org

The table below illustrates the kind of quantitative data that a Hirshfeld surface analysis of this compound would yield, based on typical values for similar organic compounds.

Interaction TypeQuantitative Contribution (%)
H···H40 - 50
C···H/H···C20 - 30
O···H/H···O15 - 25
C···C3 - 8
Other< 5

Solid State Chemistry and Crystallography of Benzhydryl 4 Methoxybenzoate

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction (SC-XRD) is the most powerful technique for obtaining precise information about the three-dimensional structure of a crystalline solid at the atomic level. uhu-ciqso.es This method involves directing X-rays onto a single crystal and analyzing the resulting diffraction pattern. From this pattern, the electron density distribution within the crystal can be mapped, allowing for the determination of atomic positions, bond lengths, and bond angles with high precision. For a compound like benzhydryl 4-methoxybenzoate (B1229959), SC-XRD would be essential for elucidating its fundamental structural characteristics.

A primary outcome of an SC-XRD experiment is the determination of the crystal system and space group. The crystal system classifies the crystal into one of seven categories (triclinic, monoclinic, orthorhombic, tetragonal, trigonal, hexagonal, and cubic) based on the symmetry of its unit cell. The space group provides a more detailed description of the symmetry elements within the crystal, including translational symmetry. There are 230 possible space groups. Without experimental data for benzhydryl 4-methoxybenzoate, its crystal system and space group remain unknown.

The unit cell is the smallest repeating unit of a crystal lattice. SC-XRD precisely measures the dimensions of this unit cell, defined by the lengths of its axes (a, b, c) and the angles between them (α, β, γ). This data, combined with the determined space group, allows for a detailed analysis of how individual molecules of this compound pack together in the solid state. The number of molecules within the unit cell (Z) is also determined. Currently, no published unit cell parameters for this compound are available.

The arrangement of molecules in a crystal is governed by a variety of non-covalent intermolecular interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking. rsc.org These interactions dictate the formation of a specific three-dimensional architecture, known as the supramolecular assembly. nih.gov An analysis of the crystal structure of this compound would reveal the specific contacts between molecules, explaining the stability of the crystal lattice. However, in the absence of a crystal structure, the nature of its supramolecular assembly cannot be described.

Powder X-ray Diffraction (PXRD) for Polymorphism and Amorphous Forms

Powder X-ray diffraction (PXRD) is a key analytical technique used to characterize the bulk properties of a crystalline solid and is particularly important in the pharmaceutical and materials industries for identifying different crystal forms, known as polymorphs. ugm.ac.id Polymorphs of a compound have the same chemical composition but different crystal structures, which can lead to different physical properties. PXRD is also capable of distinguishing between crystalline and amorphous (non-crystalline) forms of a substance. A PXRD pattern serves as a unique "fingerprint" for a specific crystalline phase. As no studies have been published, it is not known whether this compound exhibits polymorphism or can exist in an amorphous state.

Crystal Engineering Principles Applied to this compound

Crystal engineering is the design and synthesis of functional solid-state structures with desired properties, based on an understanding of intermolecular interactions. rsc.org By systematically studying how molecules like this compound interact and pack in the solid state, it would be possible to design new crystalline forms (e.g., co-crystals, salts) with tailored properties. This could involve, for example, modifying functional groups to encourage specific hydrogen bonding patterns. The lack of any foundational crystallographic data for this compound means that no such crystal engineering studies have been reported.

Reaction Mechanisms, Kinetics, and Mechanistic Elucidation of Benzhydryl 4 Methoxybenzoate Reactivity

Hydrolysis Reaction Pathways and Kinetics of Esters

Ester hydrolysis is a reaction in which an ester is cleaved into a carboxylic acid and an alcohol by reaction with water. wikipedia.org This process can be catalyzed by either acid or base, with each catalyst promoting distinct mechanistic pathways. wikipedia.orgchemistrysteps.com The hydrolysis of benzhydryl 4-methoxybenzoate (B1229959) yields 4-methoxybenzoic acid and diphenylmethanol (B121723).

Acid-catalyzed ester hydrolysis is a reversible process, the reverse of Fischer esterification. wikipedia.org The mechanism can proceed through several pathways, designated by a system that indicates whether it is acid-catalyzed (A), involves acyl-oxygen cleavage (AC) or alkyl-oxygen cleavage (AL), and its molecularity (1 for unimolecular, 2 for bimolecular). For most esters, the AAC2 mechanism is common. However, for esters with an alcohol moiety that can form a stable carbocation, such as the benzhydryl group, the AAL1 mechanism becomes significant. chemistrysteps.com

A-2 (AAC2) Mechanism: This bimolecular mechanism involves the attack of a water molecule on the protonated carbonyl carbon of the ester. youtube.com

Protonation: The carbonyl oxygen is protonated by a hydronium ion, which enhances the electrophilicity of the carbonyl carbon. youtube.comyoutube.com

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate. youtube.com

Proton Transfer: A proton is transferred from the oxonium ion to one of the oxygen atoms of the original ester.

Elimination: The alcohol moiety (diphenylmethanol) is eliminated, and the carbonyl group is reformed.

Deprotonation: The protonated carboxylic acid is deprotonated by water to yield 4-methoxybenzoic acid and regenerate the acid catalyst. youtube.com

A-1 (AAL1) Mechanism: This unimolecular mechanism is favored for esters that can form a stable carbocation upon cleavage of the alkyl-oxygen bond. chemistrysteps.com The benzhydryl cation is highly stabilized by resonance across two phenyl rings, making this pathway particularly relevant for benzhydryl 4-methoxybenzoate.

Protonation: The carbonyl oxygen is protonated.

Carbocation Formation: The C-O bond between the benzhydryl group and the ester oxygen cleaves heterolytically to form a stable benzhydryl carbocation and 4-methoxybenzoic acid. This is typically the rate-determining step.

Nucleophilic Attack: The carbocation is rapidly attacked by a water molecule.

Deprotonation: The resulting protonated alcohol is deprotonated to yield diphenylmethanol.

The prevalence of the AAL1 mechanism for benzhydryl esters is a direct consequence of the stability of the secondary benzylic carbocation intermediate.

Base-catalyzed hydrolysis, also known as saponification, is an irreversible reaction that goes to completion. wikipedia.org The most common mechanism for this reaction is the BAc2 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular) pathway. Unlike acid catalysis, the base (hydroxide ion) is a reactant, not a catalyst, and is consumed in stoichiometric amounts. wikipedia.org

The BAc2 mechanism for this compound proceeds as follows:

Nucleophilic Attack: The hydroxide ion, a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate. wikipedia.org

Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the benzhydryloxide ion (Ph2CHO-) as the leaving group.

Acid-Base Reaction: The benzhydryloxide ion is a strong base and rapidly deprotonates the newly formed 4-methoxybenzoic acid in an irreversible acid-base reaction. This step yields diphenylmethanol and the 4-methoxybenzoate anion. The formation of the resonance-stabilized carboxylate anion drives the reaction to completion. wikipedia.org

The rate of hydrolysis of an ester like this compound is highly dependent on the pH of the solution. A plot of the logarithm of the observed rate constant (log kobs) versus pH typically yields a characteristic V-shaped or U-shaped curve. nih.gov

Acidic Region (pH < 4): In this region, the hydrolysis rate is directly proportional to the concentration of H+ ions. The reaction is dominated by acid-catalyzed mechanisms (AAC2 or AAL1). The rate-determining step in the AAC2 mechanism is the attack of water on the protonated ester, while in the AAL1 mechanism, it is the formation of the benzhydryl carbocation.

Neutral Region (pH 4-8): In the near-neutral pH range, the rate of hydrolysis is often at its minimum and can be attributed to the uncatalyzed reaction with water. For many esters, this rate is very slow.

Basic Region (pH > 8): In this region, the hydrolysis rate is directly proportional to the concentration of OH- ions. nih.gov The reaction is dominated by the base-catalyzed BAc2 mechanism. The rate-determining step is the initial nucleophilic attack of the hydroxide ion on the carbonyl carbon of the ester. chemrxiv.org

For this compound, the minimum rate would be observed in the mildly acidic to neutral pH range, with the rate increasing significantly at both lower and higher pH values.

Solvolysis Reactions and Carbocation Intermediates in Benzhydryl Systems

Solvolysis is a substitution reaction where the solvent acts as the nucleophile. For benzhydryl esters, solvolysis reactions typically proceed through a unimolecular nucleophilic substitution (SN1) mechanism due to the exceptional stability of the benzhydryl carbocation intermediate. uni-muenchen.de

When this compound is dissolved in a polar protic solvent (e.g., aqueous ethanol or acetic acid), the reaction is initiated by the cleavage of the alkyl-oxygen bond. The rate-determining step is the ionization of the substrate to form the benzhydryl carbocation and the 4-methoxybenzoate anion. uni-muenchen.de

Ph2CH-O-C(=O)C6H4OCH3 ⇌ [Ph2CH]+ + [CH3OC6H4COO]-

The benzhydryl carbocation is stabilized by resonance, delocalizing the positive charge over both phenyl rings. This high degree of stabilization lowers the activation energy for its formation, facilitating the SN1 pathway. Once formed, the carbocation intermediate is planar and achiral. It is then rapidly captured by a solvent molecule (e.g., water, alcohol) to form the final product(s). For example, in aqueous ethanol, the products would be diphenylmethanol and benzhydryl ethyl ether. The observation of such reactions proceeding through a free carbocation intermediate has been confirmed by studies showing common ion inhibition of solvolysis. researchgate.net

The stability of this intermediate is a key factor governing the reactivity of benzhydryl systems, making them classic substrates for studying SN1 reactions and carbocation chemistry. uni-muenchen.deresearchgate.net

Substituent Effects and Linear Free Energy Relationships (LFER)

The rate of chemical reactions can be significantly influenced by the presence of substituents on the reactant molecules. Linear Free Energy Relationships (LFERs) provide a quantitative means to correlate reaction rates or equilibrium constants with the electronic properties of these substituents. libretexts.org

The Hammett equation is a widely used LFER that describes the influence of meta- and para-substituents on the reactivity of benzene (B151609) derivatives. libretexts.org The equation is given by:

log(k/k0) = σρ

where:

k is the rate constant for the substituted reactant.

k0 is the rate constant for the unsubstituted (hydrogen) reactant.

σ (sigma) is the substituent constant, which quantifies the electronic effect (inductive and resonance) of a particular substituent. Electron-donating groups (EDGs) have negative σ values, while electron-withdrawing groups (EWGs) have positive σ values. libretexts.org

ρ (rho) is the reaction constant, which measures the sensitivity of the reaction to substituent effects. libretexts.org

For the hydrolysis of this compound, we can consider substituent effects on both the benzoate (B1203000) (acyl) portion and the benzhydryl (alkyl) portion.

Substituents on the Benzoate Ring: In the case of base-catalyzed (BAc2) hydrolysis, the rate-determining step is the attack of OH- on the carbonyl carbon. The reaction is favored by substituents that make the carbonyl carbon more electrophilic. Therefore, electron-withdrawing groups on the benzoate ring will increase the reaction rate (positive ρ value). The 4-methoxy group in this compound is an electron-donating group (σp = -0.27), which slightly deactivates the carbonyl carbon towards nucleophilic attack compared to unsubstituted benzhydryl benzoate. semanticscholar.org

Substituents on the Benzhydryl Rings: In reactions proceeding via the AAL1 or SN1 mechanism, the rate-determining step is the formation of the benzhydryl carbocation. The reaction is accelerated by electron-donating groups on the phenyl rings, as they stabilize the developing positive charge in the transition state. This leads to a large, negative ρ value. Conversely, electron-withdrawing groups would destabilize the carbocation and slow the reaction rate.

The table below illustrates the expected qualitative effects of various substituents on the rate of hydrolysis of substituted benzhydryl benzoates via different mechanisms.

MechanismRate-Determining StepEffect of EDG on Benzoate RingEffect of EWG on Benzoate RingEffect of EDG on Benzhydryl RingEffect of EWG on Benzhydryl RingExpected Sign of ρ
BAc2Nucleophilic attack on C=ODecrease RateIncrease RateMinor EffectMinor EffectPositive (ρ > 0)
AAL1 / SN1Carbocation formationMinor EffectMinor EffectIncrease RateDecrease RateNegative (ρ < 0)

A Hammett plot for the base-catalyzed hydrolysis of a series of para-substituted benzhydryl benzoates would show a positive slope, while a plot for the SN1 solvolysis of substituted benzhydryl 4-methoxybenzoates would exhibit a large negative slope. nih.gov This demonstrates the power of LFERs in elucidating reaction mechanisms.

Quantitative Structure-Reactivity Relationships (QSRR) for Benzhydryl Esters

Quantitative Structure-Reactivity Relationship (QSRR) models are mathematical relationships that correlate the chemical structure of a series of compounds with their reactivity. In the context of benzhydryl esters, QSRR studies typically focus on solvolysis reactions, where the ester undergoes cleavage in a solvent, which also acts as a nucleophile. The rate of these SN1 reactions is highly dependent on the stability of the intermediate benzhydrylium ion and the nature of the benzoate leaving group.

The reactivity of benzhydryl derivatives can be described by the linear free-energy relationship (LFER) equation: log k = s(f)(E(f) + N(f)), where k is the rate constant, s(f) is a sensitivity parameter, E(f) is an electrophilicity parameter for the benzhydrylium ion, and N(f) is a nucleofugality parameter for the leaving group. nih.govacs.orgnih.gov

Research on the solvolysis of various X,Y-substituted benzhydryl benzoates has shown that the effect of substituents on the phenyl ring of the benzoate leaving group is influenced by both field and inductive effects. nih.govacs.org The 4-methoxy group, with its electron-donating resonance effect, would be expected to slightly decrease the nucleofugality of the benzoate leaving group.

Table 1: Illustrative QSRR Data for the Solvolysis of Substituted Benzhydryl Benzoates Note: This table is a representative compilation based on principles from studies on various benzhydryl esters and is intended for illustrative purposes as specific data for this compound is not readily available.

Benzhydryl Substituent (X, Y)Benzoate Substituent (Z)Relative Solvolysis Rate (krel)Electrophilicity (Ef) of Benzhydrylium IonNucleofugality (Nf) of Benzoate Leaving Group
4,4'-dimethoxy4-nitroVery HighLowHigh
4,4'-dimethyl4-methoxyModerateModerateLow
H, H4-methoxyLowHighLow
4,4'-dichloro4-methoxyVery LowVery HighLow

Catalytic Reaction Mechanism Investigations for Benzhydryl Esters

The hydrolysis of esters, including this compound, can be catalyzed by both acids and bases. youtube.comchemistrysteps.com

Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction proceeds via a multi-step mechanism. youtube.comchemistrysteps.com

Protonation: The carbonyl oxygen of the ester is protonated by the acid catalyst, which increases the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the attacking water molecule to the oxygen of the benzhydryl alcohol leaving group.

Elimination: The protonated benzhydryl alcohol departs as a good leaving group, and the carbonyl group is reformed.

Deprotonation: The protonated carbonyl of the resulting carboxylic acid is deprotonated to regenerate the acid catalyst and yield the final carboxylic acid product.

This entire process is reversible, and the position of the equilibrium can be influenced by the reaction conditions, such as the concentration of water. chemistrysteps.com

Base-Catalyzed Hydrolysis (Saponification): In the presence of a strong base, such as hydroxide ions, the hydrolysis of this compound follows a different, irreversible pathway. chemistrysteps.com

Nucleophilic Attack: The hydroxide ion directly attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate.

Elimination: The tetrahedral intermediate collapses, and the benzhydryloxide ion is eliminated as the leaving group.

Acid-Base Reaction: The benzhydryloxide is a strong base and will deprotonate the newly formed carboxylic acid, resulting in the formation of a carboxylate salt and benzhydryl alcohol. This final acid-base step is essentially irreversible and drives the reaction to completion.

Table 2: General Mechanisms of Catalyzed Ester Hydrolysis

CatalystKey StepsIntermediateReversibility
Acid (H₃O⁺)Protonation, Nucleophilic attack by H₂O, Proton transfer, Elimination, DeprotonationTetrahedralReversible
Base (OH⁻)Nucleophilic attack by OH⁻, Elimination, Acid-base reactionTetrahedralIrreversible

Kinetic Isotope Effect Studies in this compound Reactions

Kinetic Isotope Effect (KIE) studies are a powerful tool for elucidating reaction mechanisms by determining the effect of isotopic substitution on the reaction rate. In the context of this compound reactions, particularly solvolysis, deuterium substitution at key positions can provide insight into the transition state structure.

For an SN1 solvolysis reaction, a secondary deuterium isotope effect is typically observed. If the hydrogen on the carbon bearing the leaving group is replaced by deuterium (α-deuterium isotope effect), a small but significant rate change is observed. For SN1 reactions, the kH/kD value is typically greater than 1, indicating that the reaction is faster with the lighter isotope. This is because the C-H bond is weaker and has a lower vibrational frequency than the C-D bond. In the transition state leading to the formation of the sp²-hybridized carbocation, the out-of-plane bending vibration of the C-H(D) bond becomes less constrained, leading to a more favorable transition state for the C-H bond compared to the C-D bond.

A study on the solvolysis of various deuterated benzhydryl chlorides provides a good analogy for what would be expected for this compound. acs.org The magnitude of the α-deuterium KIE can provide information about the extent of C-O bond cleavage in the transition state. A larger kH/kD value suggests a more carbocation-like transition state with significant bond breaking.

Table 3: Expected Kinetic Isotope Effects for the Solvolysis of this compound Note: The values in this table are hypothetical and based on typical values observed for SN1 solvolysis of benzhydryl derivatives.

Isotopic SubstitutionPosition of DeuteriumExpected kH/kDMechanistic Interpretation
α-DeuteriumOn the carbon bearing the ester group1.10 - 1.15SN1 mechanism with significant C-O bond cleavage in the transition state, leading to sp² rehybridization.
β-DeuteriumOn the phenyl rings of the benzhydryl group~1.00Minimal effect, as these C-H bonds are not directly involved in the bond-breaking or bond-making steps of the rate-determining step.

Potential Applications in Materials Science and Industrial Processes Non Biological

Role as Chemical Intermediates in Organic Synthesis

Benzhydryl 4-methoxybenzoate (B1229959) can serve as a valuable intermediate in the synthesis of more complex molecules. The ester linkage can be hydrolyzed under acidic or basic conditions to yield 4-methoxybenzoic acid and benzhydrol (diphenylmethanol). This reactivity allows for the introduction of the benzhydryl or the 4-methoxybenzoyl group into a variety of molecular frameworks.

The synthesis of benzhydryl 4-methoxybenzoate itself would typically proceed via the esterification of 4-methoxybenzoic acid with benzhydrol. This reaction is often catalyzed by a strong acid. The general scheme for such an esterification is a well-established method in organic chemistry.

Table 1: Reactants for the Synthesis of this compound

ReactantChemical FormulaMolar Mass ( g/mol )Role
4-Methoxybenzoic acidC₈H₈O₃152.15Carboxylic acid component
BenzhydrolC₁₃H₁₂O184.23Alcohol component
Acid Catalyst (e.g., H₂SO₄)H₂SO₄98.08Catalyst

The benzhydryl group, in particular, is known for its use as a protecting group for carboxylic acids in complex syntheses. While specific literature on this compound as a protecting group is not prevalent, the principle is transferable from the broader class of benzhydryl esters. The bulky nature of the benzhydryl group can shield the carboxylic acid functionality from unwanted reactions, and it can be removed under specific conditions when no longer needed.

Applications in Polymer Chemistry for Material Modification

While direct applications of this compound in polymer chemistry are not extensively documented, its chemical structure suggests potential uses in material modification. The aromatic rings in both the benzhydryl and 4-methoxybenzoate portions of the molecule can enhance the thermal stability and refractive index of polymers when incorporated.

One potential route for incorporation is through the synthesis of a monomer derivative of this compound that contains a polymerizable group, such as a vinyl or acrylate (B77674) moiety. This functionalized monomer could then be copolymerized with other monomers to modify the properties of the resulting polymer. For instance, the presence of the bulky benzhydryl group could influence the polymer's glass transition temperature and mechanical properties.

The use of benzhydryl groups in polymer science has been explored in other contexts. For example, benzhydryl esters have been used as chain transfer agents in controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. researchgate.net This suggests a potential research avenue for this compound derivatives in the synthesis of well-defined polymers.

Non-Biological Catalysis or Ligand Design Utilizing this compound Scaffolds

The this compound scaffold could potentially be elaborated into ligands for use in non-biological catalysis. The phenyl rings of the benzhydryl group can be functionalized with donor atoms, such as phosphorus or nitrogen, to create chelating ligands for transition metals. The electronic properties of the 4-methoxybenzoate moiety could influence the catalytic activity of the resulting metal complex.

The development of such catalysts would involve multi-step synthetic pathways starting from this compound or its precursors. The design of these ligands would aim to create a specific coordination environment around a metal center to promote a desired catalytic transformation, for example, in cross-coupling reactions or hydrogenations. The steric bulk of the benzhydryl group could also play a role in controlling the selectivity of the catalytic process.

Advanced Chemical Sensor Development (Excluding Biosensors)

The aromatic and electron-rich nature of this compound suggests its potential as a building block for materials used in chemical sensors. The interaction of the aromatic rings with certain analytes could lead to a detectable change in the material's optical or electronic properties.

For instance, polymers or metal-organic frameworks (MOFs) incorporating the this compound structure could be investigated for their ability to detect volatile organic compounds (VOCs). The porous structure of a MOF, combined with the specific chemical environment provided by the this compound struts, could lead to selective adsorption of certain VOCs, resulting in a measurable signal. The fluorescence properties of the aromatic system could be exploited, where the binding of an analyte might cause a change in the fluorescence emission (either quenching or enhancement), forming the basis of a turn-on or turn-off fluorescent sensor. thekurzweillibrary.com

Table 2: Potential Non-Biological Applications and Underlying Chemical Features

Application AreaRelevant Structural Feature(s)Potential Mechanism of Action
Chemical Intermediate Ester linkage, Benzhydryl group, 4-Methoxybenzoyl groupHydrolysis of the ester to liberate the constituent acid and alcohol; use of the benzhydryl group as a protecting group.
Polymer Modification Aromatic rings, Bulky benzhydryl groupIncorporation into polymer chains to enhance thermal stability, refractive index, and modify mechanical properties.
Catalysis/Ligand Design Benzhydryl scaffold, Phenyl ringsFunctionalization of the aromatic rings to create chelating ligands for catalytically active metal centers.
Chemical Sensors Aromatic system, Potential for fluorescenceInteraction with analytes leading to changes in optical or electronic properties, such as fluorescence quenching or enhancement.

This compound is a chemical compound with a range of potential, albeit not yet fully explored, applications in non-biological materials science and industrial processes. Its primary role is likely as a chemical intermediate in organic synthesis. However, the inherent properties of its benzhydryl and 4-methoxybenzoate components suggest intriguing possibilities for its use in the development of new polymers, catalytic systems, and chemical sensors. Further research is needed to fully elucidate and realize the potential of this versatile molecule in these advanced applications.

Future Directions and Emerging Research Avenues for Benzhydryl 4 Methoxybenzoate

Development of Novel and Sustainable Synthetic Approaches

The synthesis of esters is a fundamental transformation in organic chemistry, and the development of environmentally benign and efficient methods is a key research goal. Future investigations into the synthesis of benzhydryl 4-methoxybenzoate (B1229959) should prioritize sustainability.

One promising avenue is the adoption of microwave-assisted organic synthesis (MAOS) . Research on the synthesis of benzhydryl ethers has demonstrated that microwave irradiation can significantly accelerate reaction times and improve yields compared to conventional heating. yale.eduyale.edu A hypothetical comparative study for the synthesis of benzhydryl 4-methoxybenzoate is outlined below.

Table 1: Prospective Comparison of Synthetic Methodologies for this compound

FeatureConventional RefluxMicrowave-Assisted Synthesis
Reaction Time Hours to daysMinutes
Energy Consumption HighLow
Solvent Usage Often requires large volumesCan often be performed with less solvent or in solvent-free conditions
Potential Yield VariablePotentially higher and more reproducible
Byproduct Formation Can be significantOften reduced due to shorter reaction times and uniform heating

Further research could explore catalytic methods , moving away from stoichiometric reagents. For instance, the use of solid acid catalysts or enzyme-based catalysis could offer greener alternatives for the esterification of benzhydrol with 4-methoxybenzoic acid. These approaches would align with the principles of green chemistry by reducing waste and avoiding harsh reaction conditions.

Advanced Spectroscopic Characterization Techniques for In Situ Studies

Understanding reaction mechanisms and kinetics is crucial for optimizing synthetic processes. Future research would benefit from the application of advanced spectroscopic techniques for in situ monitoring of the formation of this compound.

Techniques such as ReactIR (in-situ Fourier Transform Infrared Spectroscopy) and in-situ Nuclear Magnetic Resonance (NMR) spectroscopy could provide real-time data on the consumption of reactants and the formation of the ester product and any intermediates. This would allow for a detailed mechanistic investigation, for example, into the formation of the benzhydryl carbocation intermediate, which is believed to be involved in reactions of benzhydrols. yale.eduyale.edu The insights gained would be invaluable for optimizing reaction parameters such as temperature, catalyst loading, and reaction time to maximize yield and purity.

Integration of Experimental and Computational Methodologies for Predictive Modeling

The synergy between experimental work and computational chemistry offers a powerful tool for understanding and predicting chemical properties and reactivity. For this compound, a combined approach could accelerate research and development.

Density Functional Theory (DFT) calculations could be employed to model the geometric and electronic structure of the molecule. Such studies can predict spectroscopic signatures (e.g., NMR and IR spectra), which would complement experimental characterization. nih.gov Furthermore, computational studies have been successfully used to investigate the properties of other esters, such as their acid dissociation constants. nih.gov

A key area for predictive modeling would be in understanding the molecule's conformational flexibility and its potential interactions in various chemical environments. This could guide the design of new functional materials.

Table 2: Proposed Integrated Research Plan for this compound

StageExperimental ApproachComputational ApproachDesired Outcome
Synthesis Microwave-assisted esterificationReaction pathway modeling (DFT)Optimized, sustainable synthesis protocol
Characterization In-situ NMR and ReactIRPrediction of NMR and IR spectraDetailed mechanistic understanding
Properties Thermal analysis (TGA/DSC)Molecular dynamics simulationsCorrelation of structure with material properties

Exploration of New Non-Biological Applications and Functional Materials

While many benzhydryl and benzoate (B1203000) compounds have biological applications, the strict focus here is on non-biological uses. researchgate.netresearchgate.netacs.orgnih.govnih.govnih.gov The benzhydryl group is a well-known protecting group in organic synthesis due to its stability and specific cleavage conditions. researchgate.netresearchgate.net Future research could investigate the utility of the this compound ester in this context, potentially offering new strategies for the synthesis of complex molecules.

The structural characteristics of this compound, with its rigid aromatic core and ester linkage, suggest potential applications in materials science . Research could be directed towards its use as a monomer or an additive in the development of novel polymers. The presence of two phenyl rings and a methoxy-substituted benzene (B151609) ring could impart desirable properties such as thermal stability, refractive index modulation, or UV-absorbing capabilities. Investigations into its incorporation into polyesters or polycarbonates could yield materials with tailored optical or physical properties for applications in coatings, films, or optical devices.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing benzhydryl 4-methoxybenzoate and its structural analogs?

  • Methodological Answer : this compound derivatives are typically synthesized via esterification reactions. For structurally related compounds like (4-methoxyphenyl)methyl 4-methoxybenzoate, ester bonds are formed using 4-methoxybenzoic acid and benzhydryl alcohols under acid-catalyzed conditions (e.g., H₂SO₄ or p-toluenesulfonic acid). Refluxing in anhydrous solvents (e.g., toluene) with Dean-Stark traps to remove water is standard. Post-synthesis purification involves column chromatography or recrystallization .
  • Key Reagents : 4-Methoxybenzoic acid, benzhydryl alcohol, anhydrous toluene, acid catalysts.

Q. How can infrared (IR) spectroscopy and thermogravimetric analysis (TGA) characterize this compound coordination in metal complexes?

  • Methodological Answer : IR spectroscopy identifies carboxylate coordination modes. For 4-methoxybenzoate ligands, anti-symmetric (νas) and symmetric (νsym) COO⁻ vibrations at ~1543 cm⁻¹ and ~1416 cm⁻¹ indicate bidentate metal binding. TGA quantifies thermal stability: decomposition stages (e.g., ligand loss at 150–300°C, metal oxide formation >400°C) are tracked via mass loss and differential thermal analysis (DTA) .
  • Example Data : Mn(II) 4-methoxybenzoate decomposes in three stages: dehydration (50–150°C), ligand loss (200–350°C), and MnO formation (>450°C) .

Q. What are the primary applications of 4-methoxybenzoate derivatives in pharmaceutical research?

  • Methodological Answer : These derivatives serve as intermediates in drug development, particularly for anti-inflammatory and antimicrobial agents. For example, 4-hydroxybenzoate (a metabolite of 4-methoxybenzoate via O-demethylation) is a precursor in bezafibrate synthesis. Biological activity assays (e.g., MIC tests for antimicrobial properties) are conducted to validate efficacy .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermal decomposition pathways of 4-methoxybenzoate-metal complexes?

  • Methodological Answer : Conflicting decomposition profiles (e.g., varying intermediate phases) arise from differences in hydration states or metal-ligand ratios. To reconcile

  • Replicate synthesis under controlled humidity and stoichiometry.
  • Use hyphenated techniques like TG-FTIR or TG-MS to analyze evolved gases.
  • Compare XRD patterns of residues to identify crystalline phases (e.g., MnO vs. Mn₃O₄) .
    • Case Study : Cu(II) 4-methoxybenzoate dehydrates at 120°C, loses ligands at 280°C, and forms CuO at 450°C, confirmed by MS detection of CO₂ and H₂O .

Q. What structural insights can crystallography provide for 4-methoxybenzoate binding to cytochrome P450 enzymes?

  • Methodological Answer : X-ray crystallography of CYP199A2 and CYP199A4 bound to 4-methoxybenzoate reveals substrate-induced conformational changes. Key steps:

  • Co-crystallize enzyme-substrate complexes under anaerobic conditions.
  • Resolve structures at <2.0 Å resolution to identify hydrogen bonds (e.g., methoxy group interactions with Phe residues) and proximal surface rearrangements.
  • Validate findings via mutagenesis (e.g., F182A mutants reduce binding affinity) .

Q. How can enzymatic O-demethylation of 4-methoxybenzoate be optimized for kinetic studies?

  • Methodological Answer : 4-Methoxybenzoate monooxygenase (EC 1.14.99.15) assays require:

  • Anaerobic conditions with NADH as a cofactor.
  • Spectrophotometric monitoring of formaldehyde production at 412 nm (Nash reagent method).
  • HPLC to quantify 4-hydroxybenzoate formation (C18 column, UV detection at 254 nm).
  • Kinetic parameters (Km, Vmax) derived from Lineweaver-Burk plots .

Q. What role do metal coordination modes play in the stability of 4-methoxybenzoate complexes?

  • Methodological Answer : Bidentate vs. monodentate coordination impacts thermal and chemical stability. Experimental approaches:

  • Synthesize Mn(II), Ni(II), and Cu(II) complexes.
  • Compare IR spectra: Δν (νas – νsym) < 140 cm⁻¹ confirms bidentate binding.
  • Conduct TGA under inert atmospheres to assess decomposition kinetics.
  • Computational modeling (e.g., Hartree-Fock methods) evaluates bond lengths and electronic structure .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.